molecular formula C17H24BrNO2 B1384607 4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1031843-31-8

4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1384607
CAS RN: 1031843-31-8
M. Wt: 354.3 g/mol
InChI Key: WUDKWQGRPAIPCS-UHFFFAOYSA-N
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Description

“4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the empirical formula C11H20BrNO2 . It is also known as 1-Boc-4-bromomethylpiperidine .


Synthesis Analysis

The synthesis of this compound involves a reaction at a temperature between 10 and 30 degrees Celsius. The reactants include 0.56g of tert-butanol, 0.395g of pyridine, and 1.75g of 4-bromomethylbenzoyl chloride . After the reaction is complete, 10mL of water is added to the reaction flask, which is then transferred to a separatory funnel for extraction with ethyl acetate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(OC(C)(C)C)N1CCC(CBr)CC1 . This indicates that the molecule contains a carbonyl group (C=O), a tert-butyl ester group (OC©©C), and a bromomethyl group (CBr) attached to a piperidine ring (N1CCC(CC1)).


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an empirical formula of C11H20BrNO2 and a molecular weight of 278.19 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Compounds : Several studies focus on the synthesis of compounds structurally similar to 4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester. For instance, Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is used in biologically active compounds like crizotinib (Kong, D. et al., 2016).
  • Role in Activation of Biological Channels : Hougaard et al. (2009) reported on a molecule, 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X), as an activator of small-conductance Ca2+-activated K+ channels, demonstrating its potential in biological studies (Hougaard, C. et al., 2009).

Intermediate in Drug Synthesis

  • Production of Anticancer Drugs : Zhang et al. (2018) synthesized tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate in small molecule anticancer drugs, demonstrating the utility of similar compounds in cancer drug development (Zhang, B. et al., 2018).

Structural Studies and Pharmaceutical Applications

  • Crystallographic Analysis : Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, highlighting the importance of crystallographic analysis in understanding the structure of such compounds (Didierjean, C. et al., 2004).

Potential for Biological Activity Studies

  • Exploration of Biological Activity : The study of similar piperidine derivatives offers insights into the biological activities and potential therapeutic applications of these compounds. For example, Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine, which were then characterized and evaluated for their antibacterial and antifungal activities (Kulkarni, B. et al., 2016).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Future Directions

This compound is used as a research compound . It is also used as an intermediate in the synthesis of other compounds . Given its reactivity, it may find use in the development of new synthetic methodologies or the synthesis of new compounds.

properties

IUPAC Name

tert-butyl 4-[4-(bromomethyl)phenyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h4-7,15H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDKWQGRPAIPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401162643
Record name 1,1-Dimethylethyl 4-[4-(bromomethyl)phenyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1031843-31-8
Record name 1,1-Dimethylethyl 4-[4-(bromomethyl)phenyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031843-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[4-(bromomethyl)phenyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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